molecular formula C13H14N2O3S B4307442 3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B4307442
M. Wt: 278.33 g/mol
InChI Key: QAWKUZGCLXNIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a quinoline moiety attached to a tetrahydrothiophene ring, which is further functionalized with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The quinoline derivative is then reacted with a suitable thiophene precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene: A simpler analog with a five-membered ring containing sulfur.

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline moiety in the target compound.

    Sulfolane: A tetrahydrothiophene derivative with a sulfone group.

Uniqueness

3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of a quinoline moiety with a functionalized tetrahydrothiophene ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,1-dioxo-4-(quinolin-8-ylamino)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-12-8-19(17,18)7-11(12)15-10-5-1-3-9-4-2-6-14-13(9)10/h1-6,11-12,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWKUZGCLXNIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 2
Reactant of Route 2
3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 3
3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 4
3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 5
3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Reactant of Route 6
3-HYDROXY-4-[(QUINOLIN-8-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

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